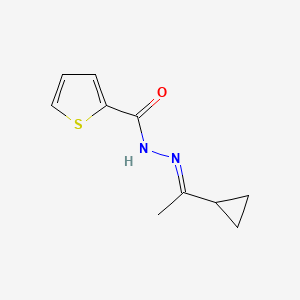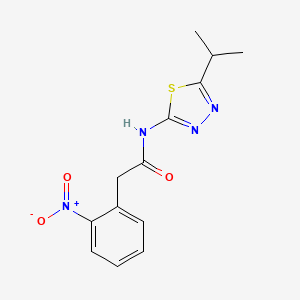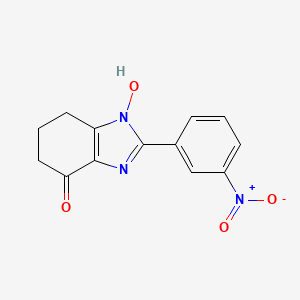
N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide, also known as CPTH, is a synthetic compound that has been widely used in scientific research due to its potential as a therapeutic agent. CPTH belongs to the class of hydrazide compounds and is a potent inhibitor of histone acetyltransferases (HATs). HATs are enzymes that play a crucial role in the regulation of gene expression by adding acetyl groups to histone proteins. The inhibition of HATs by CPTH has been shown to have a significant impact on various cellular processes, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide involves the inhibition of HATs, which leads to alterations in the acetylation status of histone proteins. This, in turn, affects the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and differentiation. The inhibition of HATs by N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has also been shown to affect the acetylation status of non-histone proteins, such as p53, leading to its stabilization and activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide have been extensively studied in vitro and in vivo. N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of p21 and Bax proteins. N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has also been shown to induce differentiation in leukemia cells by upregulating the expression of CD11b and CD14 proteins. In addition, N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has several advantages for lab experiments, including its high purity and availability, making it readily accessible for scientific research. N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has also been extensively studied, and its mechanism of action is well understood. However, N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has some limitations, including its potential toxicity and lack of specificity for HATs, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide in scientific research. One potential application is in the development of novel cancer therapies, where N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide could be used as a lead compound for drug development. Another potential application is in the treatment of neurodegenerative disorders, where N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide could be used to reduce oxidative stress and inflammation in the brain. Additionally, further studies are needed to understand the specificity of N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide for HATs and its potential off-target effects.
Méthodes De Synthèse
The synthesis of N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide involves the reaction of 2-thiophenecarboxylic acid with cyclopropylmethylamine followed by the addition of hydrazine hydrate. The resulting product is then purified using column chromatography and recrystallization. The synthesis of N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has been optimized to produce high yields and purity, making it readily available for scientific research.
Applications De Recherche Scientifique
N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and viral infections. The inhibition of HATs by N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has been shown to inhibit the replication of various viruses, including HIV and influenza.
Propriétés
IUPAC Name |
N-[(E)-1-cyclopropylethylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7(8-4-5-8)11-12-10(13)9-3-2-6-14-9/h2-3,6,8H,4-5H2,1H3,(H,12,13)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDZLOWROCGQCG-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CS1)/C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)
![N,N-diethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5764412.png)



![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5764429.png)
![N-cyclohexyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5764434.png)
![1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5764441.png)
![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)
![3-[(2-fluorobenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5764457.png)

![N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5764476.png)

![1-[3-(2-nitrophenyl)acryloyl]piperidine](/img/structure/B5764501.png)